(5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
(5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with an ethoxyphenyl and a naphthylmethylene group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process starts with the preparation of the thiazole and triazole precursors, followed by their fusion under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-methoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-chlorophenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
What sets (5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility and reactivity compared to other derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-2-28-18-12-10-16(11-13-18)21-24-23-26(25-21)22(27)20(29-23)14-17-8-5-7-15-6-3-4-9-19(15)17/h3-14H,2H2,1H3/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIZMNNQAVTHLN-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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